REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][C:7]1([CH3:13])[CH2:12][NH:11][CH2:10][CH2:9][NH:8]1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:1][S:2]([N:11]1[CH2:10][CH2:9][NH:8][C:7]([CH3:13])([CH3:6])[CH2:12]1)(=[O:4])=[O:3] |f:2.3.4|
|
Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
52.6 g
|
Type
|
reactant
|
Smiles
|
CC1(NCCNC1)C
|
Name
|
|
Quantity
|
69.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rising to about 55° C
|
Type
|
FILTRATION
|
Details
|
After a stirring time of 3 hours, the insoluble fraction is filtered off with suction
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the toluene solution is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
is recrystallised from isopropanol for purification
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)N1CC(NCC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |